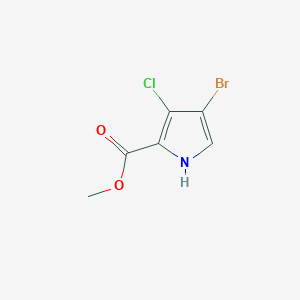

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine substituents at the 4 and 3 positions, respectively, and a carboxylate ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-chloroaniline and ethyl acetoacetate.

Formation of Pyrrole Ring: The starting materials undergo cyclization to form the pyrrole ring. This step often involves the use of a base, such as sodium ethoxide, and heating under reflux conditions.

Esterification: The resulting pyrrole intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.

Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

化学反応の分析

Types of Reactions

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the pyrrole ring.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms of the pyrrole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrole derivatives, while oxidation and reduction reactions can yield different oxidation states or reduced forms of the pyrrole ring.

科学的研究の応用

Synthetic Methods

The synthesis of methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate typically involves halogenation reactions of pyrrole derivatives. Common synthetic routes include:

- Halogenation of Pyrrole : This method employs bromine and chlorine reagents to introduce the halogen substituents at specific positions on the pyrrole ring.

- Esterification : The carboxylic acid derivative is converted to the methyl ester using methanol and acid catalysts.

In industrial contexts, continuous flow reactors are often utilized to optimize yield and efficiency during large-scale production.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown it can induce apoptosis in cancer cells, with varying IC50 values across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 22.54 | Apoptosis induction |

| A549 | 21.30 | Cell cycle arrest |

| HCT116 | 19.80 | Enzyme inhibition |

These findings highlight the compound's potential as a therapeutic agent against breast and lung cancers.

Material Science Applications

In addition to its biological activities, this compound is being explored for applications in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing advanced materials with specific properties, such as:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for various industrial applications.

- Photovoltaic Materials : Research is ongoing into its use in solar cell technologies due to its ability to absorb light effectively.

作用機序

The mechanism of action of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

類似化合物との比較

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Methyl 4-bromo-3-fluoro-1H-pyrrole-2-carboxylate: This compound has a fluorine substituent instead of chlorine, which can lead to different reactivity and properties.

Methyl 4-chloro-3-iodo-1H-pyrrole-2-carboxylate:

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: The methyl group at the 3 position can influence the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct reactivity and properties compared to other similar compounds.

生物活性

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antituberculosis research. This article explores its biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound (C6H6BrClN2O2) features a pyrrole ring substituted with bromine and chlorine atoms, contributing to its unique reactivity and biological properties. The molecular structure can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .

Antituberculosis Activity

Recent investigations into pyrrole derivatives have identified promising candidates for treating drug-resistant tuberculosis (TB). In particular, compounds structurally related to this compound displayed potent anti-TB activity against Mycobacterium tuberculosis, with MIC values reported below 0.016 μg/mL. This efficacy was attributed to their ability to inhibit the mycolic acid biosynthesis pathway in the bacteria, targeting the MmpL3 protein .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications in the substituents on the pyrrole ring significantly influence the compound's potency and selectivity against specific pathogens. For example:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 4 | Enhances antibacterial activity |

| Chlorine at position 3 | Contributes to selective inhibition |

These findings suggest that careful structural modifications can optimize the biological activity of pyrrole derivatives .

Study on Antimicrobial Properties

In a study examining various pyrrole derivatives, this compound was tested against a panel of bacterial strains. The results indicated a notable inhibition zone diameter of up to 11 mm at a concentration of 100 μg/disk against Xanthomonas campestris . This underscores the compound's potential as an effective antimicrobial agent.

Evaluation Against Drug-resistant TB

A recent publication detailed the synthesis and evaluation of several pyrrole derivatives, including this compound. These compounds were tested against drug-resistant strains of Mycobacterium tuberculosis, revealing that certain derivatives exhibited MIC values as low as 5 μM, indicating strong anti-TB activity .

特性

IUPAC Name |

methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2/c1-11-6(10)5-4(8)3(7)2-9-5/h2,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDZNDKWKFGVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CN1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。